1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
CAS No.: 338391-77-8
Cat. No.: VC5180751
Molecular Formula: C19H19FN4O2
Molecular Weight: 354.385
* For research use only. Not for human or veterinary use.
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] - 338391-77-8](/images/structure/VC5180751.png)
Specification
CAS No. | 338391-77-8 |
---|---|
Molecular Formula | C19H19FN4O2 |
Molecular Weight | 354.385 |
IUPAC Name | 3-[(4-fluorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Standard InChI | InChI=1S/C19H19FN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2 |
Standard InChI Key | SGNFAGGNBZCINO-PYCFMQQDSA-N |
SMILES | C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] consists of three primary components:
-
Indole-2,3-dione backbone: A bicyclic structure with ketone groups at positions 2 and 3, providing a planar aromatic system conducive to π-π stacking interactions.
-
Morpholinomethyl substituent: A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached via a methylene group to the indole nitrogen. This moiety enhances solubility in polar solvents and influences bioavailability.
-
4-Fluorophenylhydrazone side chain: A hydrazone linkage (-NH-N=CH-) connecting the indole-2,3-dione core to a fluorinated phenyl ring. The electron-withdrawing fluorine atom at the para position modulates electronic properties and metabolic stability .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉FN₄O₂ |
Molecular Weight | 354.38 g/mol |
IUPAC Name | 3-[(4-Fluorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Key Functional Groups | Indole-2,3-dione, morpholine, hydrazone |
Synthesis and Optimization Strategies
Reaction Pathway
The synthesis involves three sequential steps :
-
Formation of indole-2,3-dione: Starting from isatin or its derivatives, oxidation and cyclization reactions yield the indole-2,3-dione core.
-
Morpholinomethylation: Alkylation of the indole nitrogen using morpholinomethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the morpholinomethyl group.
-
Hydrazone formation: Condensation of the 3-keto group with 4-fluorophenylhydrazine in ethanol or acetic acid completes the structure.
Critical Optimization Parameters
-
Solvent selection: Polar aprotic solvents like DMF or DMSO improve reaction efficiency during alkylation.
-
Temperature control: Hydrazone formation requires mild heating (50–60°C) to avoid decomposition .
-
Catalyst use: Acid catalysts (e.g., HCl) accelerate hydrazone condensation but may require neutralization .
Table 2: Comparative Analysis of Structural Analogs
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous solubility: Limited due to the hydrophobic indole core; enhanced by the morpholinomethyl group’s polarity.
-
LogP (predicted): ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting stability under standard storage conditions .
Biological Activities and Mechanistic Insights
Anticancer Mechanisms
Indole derivatives interfere with tubulin polymerization and topoisomerase activity. Molecular docking studies on analogs suggest strong binding affinity for EGFR (epidermal growth factor receptor), a key oncology target.
Metabolic Pathways
The morpholinomethyl group may reduce first-pass metabolism by cytochrome P450 enzymes, improving oral bioavailability .
Applications in Pharmaceutical Development
Lead Compound Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume